molecular formula C20H18ClN3O2S B4222599 2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

Cat. No.: B4222599
M. Wt: 399.9 g/mol
InChI Key: COWZVUOYAKDYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with benzylthio, chloro, and methoxybenzyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.

    Chlorination: The chloro group can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxybenzyl Substitution: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The benzylthio and methoxybenzyl groups can interact with enzymes or receptors, modulating their activity. The chloro group can participate in electrophilic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylthio)-5-(4-methoxybenzyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of a pyrimidine ring.

    4-methoxybenzyl chloride: Used as a precursor in the synthesis of the target compound.

Uniqueness

2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrimidine ring, along with the benzylthio, chloro, and methoxybenzyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-5-chloro-N-[(4-methoxyphenyl)methyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-26-16-9-7-14(8-10-16)11-22-19(25)18-17(21)12-23-20(24-18)27-13-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWZVUOYAKDYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(benzylsulfanyl)-5-chloro-N-(4-methoxybenzyl)pyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.